Technical Documentation Center

Piperidine, 1-(2-methylpropyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperidine, 1-(2-methylpropyl)-
  • CAS: 10315-89-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-(2-Methylpropyl)piperidine: A Comprehensive NMR Spectroscopic Guide

Executive Summary 1-(2-Methylpropyl)piperidine, commonly referred to as 1-isobutylpiperidine, is a highly versatile tertiary amine utilized extensively as a building block in pharmaceutical drug development and complex o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Methylpropyl)piperidine, commonly referred to as 1-isobutylpiperidine, is a highly versatile tertiary amine utilized extensively as a building block in pharmaceutical drug development and complex organic synthesis. Accurate structural characterization of this scaffold is critical for quality control and downstream synthetic validation. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-methylpropyl)piperidine, detailing the causality behind chemical shifts, spin-spin splitting patterns, and the self-validating experimental protocols required for unambiguous structural elucidation.

Chemical Context and Conformational Dynamics

1-(2-Methylpropyl)piperidine consists of a six-membered piperidine heterocycle N-alkylated with an isobutyl (2-methylpropyl) chain. The structural dynamics of this molecule heavily influence its NMR spectroscopic profile. At room temperature, the piperidine ring undergoes rapid chair-chair interconversion. This dynamic flux averages the distinct axial and equatorial proton environments into time-averaged signals, simplifying the 1 H NMR spectrum into distinct multiplets rather than complex, overlapping axial/equatorial resonances.

Understanding the electronegativity of the nitrogen atom is fundamental to predicting both proton and carbon chemical shifts. The nitrogen atom acts as an electron-withdrawing center via inductive effects, severely deshielding the adjacent α -carbons and their attached protons, pushing their resonance frequencies downfield[1].

Causality in 1 H NMR Chemical Shifts

The 1 H NMR spectrum of 1-(2-methylpropyl)piperidine is a classic study in first-order coupling and inductive deshielding. The assignment of protons relies heavily on proximity to the nitrogen heteroatom and the inherent multiplicity dictated by the n+1 rule[2].

  • The Isobutyl Group: The terminal isopropyl moiety presents a highly characteristic splitting pattern. The two equivalent methyl groups (C3', C4') couple to the adjacent methine proton (C2'), appearing as a distinct doublet around 0.88 ppm[2]. The methine proton itself is split by both the six methyl protons and the two methylene protons, resulting in a complex multiplet (theoretically a nonet) near 1.75 ppm. The N-CH 2​ protons (C1') are split into a doublet by the methine proton and are shifted significantly downfield to ~2.05 ppm due to direct attachment to the electronegative nitrogen.

  • The Piperidine Ring: The ring protons are assigned based on their distance from the nitrogen. The α -protons (C2, C6) are the most deshielded, appearing as a broad triplet-like multiplet around 2.25 ppm. The β -protons (C3, C5) and γ -protons (C4) resonate further upfield, typically between 1.40 and 1.60 ppm.

Table 1: Quantitative 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionFunctional GroupChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C3', C4'-CH 3​ 0.88Doublet (d)6.66H
C4Ring -CH 2​
  • ( γ )
1.42Multiplet (m)-2H
C3, C5Ring -CH 2​
  • ( β )
  • 1.55Multiplet (m)-4H
    C2'Chain -CH-1.75Nonet (m)6.6, 7.41H
    C1'Chain N-CH 2​
  • ( α )
  • 2.05Doublet (d)7.42H
    C2, C6Ring N-CH 2​
  • ( α )
  • 2.25Broad Triplet (br t)-4H

    Causality in 13 C NMR Chemical Shifts

    The 13 C NMR spectrum provides a direct map of the carbon framework. The chemical shifts are governed primarily by the α , β , and γ effects induced by the nitrogen atom.

    • Deshielding ( α -effect): The carbons directly attached to the nitrogen (C2, C6 of the ring, and C1' of the isobutyl chain) experience maximum deshielding. The ring α -carbons typically resonate at ~55.0 ppm, while the chain α -carbon is pushed even further downfield to ~65.5 ppm due to the added β -effect from the isopropyl methyls.

    • Upfield Shifts ( β and γ -effects): The remaining carbons fall into the standard aliphatic region (20-30 ppm). The γ -carbon of the piperidine ring (C4) is typically the most shielded ring carbon due to the steric γ -gauche effect[1].

    Table 2: Quantitative 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
    PositionFunctional GroupChemical Shift ( δ , ppm)Assignment Rationale
    C3', C4'-CH 3​ 21.0Shielded terminal methyl carbons
    C4Ring -CH 2​
    • ( γ )
    24.5 γ to nitrogen, highly shielded
    C2'Chain -CH-25.5Aliphatic methine, β to nitrogen
    C3, C5Ring -CH 2​
  • ( β )
  • 26.2 β to nitrogen
    C2, C6Ring N-CH 2​
  • ( α )
  • 55.0 α to nitrogen (ring), strongly deshielded
    C1'Chain N-CH 2​
  • ( α )
  • 65.5 α to nitrogen (chain), strongly deshielded

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity and absolute trustworthiness of the spectral data, the following standardized methodology must be employed. This protocol guarantees quantitative integration and high-resolution peak resolution[3].

    Step-by-Step NMR Acquisition Methodology:

    • Sample Preparation: Dissolve 15–20 mg of highly pure 1-(2-methylpropyl)piperidine in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected for its excellent solvation of non-polar amines and its provision of a stable deuterium lock signal.

    • Internal Standardization: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the universal zero-point reference ( δ 0.00 ppm), preventing chemical shift drift caused by temperature or concentration variations[3].

    • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance and rigorously shim the Z-axis gradients to achieve a highly homogeneous magnetic field, ensuring sharp, well-defined multiplets.

    • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Critical Choice: Set the relaxation delay ( D1​ ) to at least 2.0 seconds. Causality: A sufficient D1​ ensures complete longitudinal ( T1​ ) relaxation of all protons between pulses, which is an absolute requirement for accurate, quantitative integration. Acquire 16 to 32 scans.

    • 13 C NMR Acquisition: Execute a proton-decoupled 13 C sequence (e.g., zgpg30). Set D1​ to 2.0 seconds and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio, compensating for the low natural abundance (1.1%) of the 13 C isotope.

    • Data Processing: Apply a Fourier transform, manually phase the spectra to correct baseline distortions, and calibrate the chemical shift scale utilizing the TMS peak (0.00 ppm) or the residual CHCl 3​ solvent peak (7.26 ppm for 1 H; 77.16 ppm for 13 C)[3].

    2D NMR Workflows for Unambiguous Elucidation

    While 1D NMR provides foundational data, a self-validating structural assignment requires two-dimensional (2D) NMR techniques to map the exact atomic connectivity[1].

    • COSY (Correlation Spectroscopy): Validates the isolated spin systems by showing homonuclear coupling. It will definitively link the isobutyl methyls to the methine, and the methine to the N-CH 2​ group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing the unambiguous mapping of the 1 H data in Table 1 to the 13 C data in Table 2.

    • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validating experiment. HMBC shows long-range (2-3 bond) correlations. A critical cross-peak between the isobutyl N-CH 2​ protons and the piperidine C2/C6 carbons definitively proves the covalent linkage between the chain and the ring[1].

    Visualization: NMR Elucidation Logic

    NMR_Workflow A Sample Preparation (CDCl3, TMS) B 1D 1H NMR Acquisition (Proton Environments) A->B C 1D 13C NMR Acquisition (Carbon Framework) A->C D 2D COSY (Homonuclear Coupling) B->D E 2D HSQC (C-H Direct Bonding) B->E F 2D HMBC (Long-Range C-H) B->F C->E C->F G Final Structural Elucidation 1-(2-methylpropyl)piperidine D->G E->G F->G

    Logical workflow for the NMR structural elucidation of 1-(2-methylpropyl)piperidine.

    References

    • Osaka University Institutional Knowledge Archive. "Molybdenum Oxides in the Reductive Transformations of Carboxylic Acids and Esters".[Link]

    Sources

    Exploratory

    An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of Piperidine, 1-(2-methylpropyl)-

    Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of Piperidine, 1-(2-methylpropyl)-, also known as N-isobutylpiperidine (CAS No: 10315-89-6).[1][2] Aimed at...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of Piperidine, 1-(2-methylpropyl)-, also known as N-isobutylpiperidine (CAS No: 10315-89-6).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. In the absence of extensive publicly available experimental data for this specific compound, this guide establishes a robust framework for its characterization, including detailed protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and boiling point determination. The narrative emphasizes the causal relationships between molecular structure and physicochemical properties, providing a foundational understanding for its application in research and development.

    Introduction: The Significance of Piperidine, 1-(2-methylpropyl)- in Modern Chemistry

    Piperidine, 1-(2-methylpropyl)-, a substituted derivative of the fundamental heterocyclic amine piperidine, represents a class of compounds with significant potential in medicinal chemistry and materials science. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic properties. The introduction of an N-isobutyl group modifies the steric and electronic characteristics of the parent piperidine ring, influencing its basicity, lipophilicity, and, consequently, its interaction with biological targets.

    A thorough understanding of the thermodynamic stability and boiling point of Piperidine, 1-(2-methylpropyl)- is paramount for its effective utilization. Thermodynamic stability dictates the compound's shelf-life, potential degradation pathways, and compatibility with various processing conditions. The boiling point is a critical physical property that informs purification strategies, such as distillation, and is essential for safe handling and process design. This guide provides an in-depth exploration of these two key parameters.

    Thermodynamic Stability: A Theoretical and Experimental Perspective

    The thermodynamic stability of a molecule refers to its resistance to decomposition or chemical change under a given set of conditions. For organic molecules like Piperidine, 1-(2-methylpropyl)-, this is often discussed in the context of thermal stability – its ability to withstand elevated temperatures without undergoing irreversible structural changes.

    Structural Considerations and Expected Stability

    The stability of Piperidine, 1-(2-methylpropyl)- is primarily dictated by the strength of its covalent bonds. The molecule is composed of relatively strong C-C, C-H, C-N, and N-H single bonds. The piperidine ring exists predominantly in a stable chair conformation, which minimizes torsional and steric strain. The N-isobutyl substituent, being a saturated alkyl group, does not introduce any inherent electronic instability.

    Compared to the parent piperidine, the presence of the isobutyl group can have subtle effects. The electron-donating nature of the alkyl group can slightly increase the electron density on the nitrogen atom. However, significant thermal decomposition would require the cleavage of a C-N or C-C bond, which necessitates a substantial energy input. Therefore, Piperidine, 1-(2-methylpropyl)- is expected to be a thermally stable compound under typical laboratory and storage conditions.

    Experimental Determination of Thermodynamic Stability

    DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition. An exothermic event (a peak pointing downwards in the DSC thermogram) at elevated temperatures would indicate decomposition.

    TGA measures the change in mass of a sample as a function of temperature or time. This technique is ideal for determining the onset temperature of decomposition, as any fragmentation of the molecule will result in a loss of mass.

    Experimental Protocol: Determination of Thermal Stability by DSC and TGA

    This protocol provides a standardized methodology for assessing the thermal stability of Piperidine, 1-(2-methylpropyl)-.

    Materials:

    • Piperidine, 1-(2-methylpropyl)- (high purity)

    • Aluminum or hermetically sealed DSC pans

    • Ceramic or platinum TGA pans

    • High-purity nitrogen or argon gas

    Instrumentation:

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of Piperidine, 1-(2-methylpropyl)- into a clean, tared DSC or TGA pan.

    • Instrument Setup (DSC):

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

      • Equilibrate the cell at a starting temperature of 25 °C.

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 400 °C).

    • Instrument Setup (TGA):

      • Place the sample pan into the TGA furnace.

      • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

      • Equilibrate the sample at a starting temperature of 25 °C.

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

    • Data Analysis:

      • DSC: Analyze the resulting thermogram for any endothermic (melting) or exothermic (decomposition) events. Determine the onset temperature and the peak maximum of any decomposition exotherm.

      • TGA: Analyze the TGA curve to determine the onset temperature of mass loss, which corresponds to the initiation of thermal decomposition. The temperature at which 5% mass loss occurs (Td5%) is often reported as a key stability indicator.

    Data Presentation:

    The quantitative data obtained from these analyses should be summarized in a clear and structured table.

    ParameterValueUnits
    Melting Point (Tm) from DSCTo be determined°C
    Onset of Decomposition (Tonset) from DSCTo be determined°C
    Decomposition Peak (Tpeak) from DSCTo be determined°C
    Onset of Decomposition (Tonset) from TGATo be determined°C
    Temperature at 5% Mass Loss (Td5%) from TGATo be determined°C

    Visualization of Experimental Workflow:

    Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5 mg Sample into DSC Pan DSC_Setup Place Sample & Reference in DSC Cell DSC_Sample->DSC_Setup DSC_Purge Purge with N2/Ar DSC_Setup->DSC_Purge DSC_Heat Heat at 10 °C/min DSC_Purge->DSC_Heat DSC_Analysis Analyze Thermogram for Exothermic Events DSC_Heat->DSC_Analysis End Thermodynamic Stability Data DSC_Analysis->End TGA_Sample Weigh 2-5 mg Sample into TGA Pan TGA_Setup Place Sample Pan in TGA Furnace TGA_Sample->TGA_Setup TGA_Purge Purge with N2/Ar TGA_Setup->TGA_Purge TGA_Heat Heat at 10 °C/min TGA_Purge->TGA_Heat TGA_Analysis Determine Onset of Mass Loss TGA_Heat->TGA_Analysis TGA_Analysis->End Start High-Purity Sample Start->DSC_Sample Start->TGA_Sample

    Caption: Workflow for Determining Thermodynamic Stability.

    Boiling Point: A Fundamental Physical Property

    The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a fundamental physical constant that is highly dependent on the strength of intermolecular forces.

    Factors Influencing the Boiling Point

    The boiling point of Piperidine, 1-(2-methylpropyl)- is influenced by several factors:

    • Molecular Weight: Generally, as the molecular weight increases, the boiling point increases due to stronger van der Waals forces. The molecular weight of Piperidine, 1-(2-methylpropyl)- is 141.25 g/mol .[1]

    • Intermolecular Forces: As a secondary amine, Piperidine, 1-(2-methylpropyl)- can participate in hydrogen bonding, although the presence of the bulky isobutyl group may introduce some steric hindrance compared to the parent piperidine. Dipole-dipole interactions and London dispersion forces also contribute to the overall intermolecular attractions.

    • Branching: The isobutyl group is branched. Increased branching in a molecule of similar molecular weight tends to lower the boiling point because it reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces.

    Experimentally Determined Boiling Point

    The reported boiling point of Piperidine, 1-(2-methylpropyl)- is 165 °C at atmospheric pressure.[1]

    Experimental Protocol: Determination of Boiling Point by the Micro-Boiling Point Method

    This protocol describes a standard laboratory method for determining the boiling point of a small quantity of a liquid.

    Materials:

    • Piperidine, 1-(2-methylpropyl)-

    • Small test tube (e.g., 10 x 75 mm)

    • Capillary tube (sealed at one end)

    • Thermometer (calibrated)

    • Thiele tube or oil bath

    • Heating mantle or Bunsen burner

    • Mineral oil or other suitable heating fluid

    • Rubber band or wire to attach the test tube to the thermometer

    Procedure:

    • Sample Preparation: Add approximately 0.5 mL of Piperidine, 1-(2-methylpropyl)- to the small test tube.

    • Capillary Insertion: Place the capillary tube, with its open end down, into the test tube containing the sample.

    • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring that the bottom of the test tube is level with the thermometer bulb.

    • Heating: Immerse the assembly in a Thiele tube or oil bath. Heat the apparatus gently.

    • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

    • Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool, and the rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

    • Record: Record the temperature at which this occurs. For accuracy, the determination should be repeated.

    Data Presentation:

    ParameterValueUnits
    Boiling Point (Tb)165°C

    Visualization of Experimental Workflow:

    Boiling_Point_Determination Start Liquid Sample Sample_Prep Add Sample to Test Tube Start->Sample_Prep Capillary Insert Inverted Capillary Tube Sample_Prep->Capillary Assemble Attach to Thermometer and place in Oil Bath Capillary->Assemble Heat Gently Heat Assemble->Heat Observe_Bubbles Observe Continuous Stream of Bubbles Heat->Observe_Bubbles Cool Remove Heat Observe_Bubbles->Cool Record_Temp Record Temperature when Liquid Enters Capillary Cool->Record_Temp End Boiling Point Record_Temp->End

    Caption: Workflow for Boiling Point Determination.

    Conclusion: Structure-Property Synopsis

    This technical guide has provided a detailed examination of the thermodynamic stability and boiling point of Piperidine, 1-(2-methylpropyl)-. While direct experimental data on its thermal decomposition is limited, a theoretical analysis of its structure suggests good thermal stability, which can be quantified using the outlined DSC and TGA protocols. The experimentally reported boiling point of 165 °C is consistent with its molecular weight and the presence of intermolecular forces, including hydrogen bonding and van der Waals interactions. The methodologies and theoretical framework presented herein offer a comprehensive approach for researchers and scientists to understand, characterize, and effectively utilize Piperidine, 1-(2-methylpropyl)- in their development endeavors.

    References

    • National Institute of Standards and Technology. (n.d.). 1-Isobutyl-piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

    Sources

    Foundational

    Spectroscopic Characterization of Piperidine, 1-(2-methylpropyl)-

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, field-proven guide to the spectroscopic characterization of Piperidine, 1-(2-methylpropy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    This document provides a comprehensive, field-proven guide to the spectroscopic characterization of Piperidine, 1-(2-methylpropyl)-, also commonly known as N-isobutylpiperidine. The methodologies and interpretations presented herein are designed to equip researchers with the necessary framework for unambiguous structural confirmation and purity assessment, which are critical steps in chemical synthesis and drug development workflows.

    Molecular Overview and Analytical Strategy

    Piperidine, 1-(2-methylpropyl)- is a tertiary amine with the chemical formula C₉H₁₉N and a molecular weight of 141.26 g/mol .[1] Its structure comprises a saturated six-membered piperidine heterocycle N-substituted with a 2-methylpropyl (isobutyl) group.

    Chemical Structure:

    A multi-technique spectroscopic approach is essential for a definitive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the precise carbon-hydrogen framework, Infrared (IR) spectroscopy will confirm the presence of key functional groups and bonding environments, and Mass Spectrometry (MS) will verify the molecular weight and reveal characteristic fragmentation patterns.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

    NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like N-isobutylpiperidine, both ¹H and ¹³C NMR spectra provide a wealth of information, allowing for the assignment of every atom in the structure.

    Proton (¹H) NMR Spectroscopy

    Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic molecules, as it solubilizes the analyte without contributing interfering proton signals. A high-field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the overlapping multiplets expected from the piperidine ring protons.

    Experimental Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃. For quantitative analysis, a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) can be added.

    • Tube Loading: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Instrument Setup: Place the tube in the spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

    • Data Acquisition:

      • Tune and shim the probe to optimize magnetic field homogeneity.

      • Acquire a standard ¹H spectrum using a 30° pulse width.

      • Set the spectral width to cover a range of -1 to 10 ppm.

      • Use a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.

      • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual CHCl₃ signal at δ 7.26 ppm. Integrate all signals.

    ¹H NMR Workflow Diagram

    G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 Transfer Filter into NMR Tube Dissolve->Transfer TuneShim Tune & Shim Transfer->TuneShim Acquire Acquire FID (16 Scans) TuneShim->Acquire Process FT, Phase, Baseline Correction Acquire->Process Reference Reference to CDCl3 (7.26 ppm) Process->Reference Analyze Integrate & Assign Peaks Reference->Analyze

    Caption: Standard workflow for ¹H NMR analysis.

    Expected Spectrum and Interpretation:

    Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
    H-2', H-6' (Piperidine α-CH₂)~2.35Broad Multiplet4HProtons alpha to the electron-withdrawing nitrogen atom are deshielded.
    H-1 (Isobutyl N-CH₂)~2.10Doublet2HAdjacent to nitrogen and coupled to the H-2 methine proton.
    H-2 (Isobutyl CH)~1.75Nonet1HComplex splitting due to coupling with both the N-CH₂ and two CH₃ groups.
    H-3', H-4', H-5' (Piperidine β,γ-CH₂)~1.55 - 1.40Multiplet6HShielded aliphatic protons of the piperidine ring, often overlapping.
    H-3, H-4 (Isobutyl CH₃)~0.88Doublet6HEquivalent methyl groups coupled to the H-2 methine proton.
    Carbon-13 (¹³C) NMR Spectroscopy

    Causality Behind Experimental Choices: ¹³C NMR requires a more concentrated sample and a greater number of scans due to the low natural abundance (1.1%) of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

    Experimental Protocol:

    • Sample Preparation: Dissolve 25-50 mg of the sample in 0.6 mL of CDCl₃ in a 5 mm NMR tube.

    • Data Acquisition:

      • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover 0-100 ppm, sufficient for an aliphatic compound.

      • Use a relaxation delay of 2-3 seconds.

      • Co-add 512 to 1024 scans.

    • Data Processing: Apply Fourier transformation with a line broadening of 1-2 Hz, followed by phase and baseline correction. Calibrate the spectrum to the central peak of the CDCl₃ triplet at δ 77.16 ppm.

    Expected Spectrum and Interpretation:

    Signal AssignmentPredicted δ (ppm)Rationale
    C-1 (Isobutyl N-CH₂)~66.5The carbon directly bonded to nitrogen is the most deshielded aliphatic carbon.
    C-2', C-6' (Piperidine α-C)~56.8Carbons alpha to the nitrogen are significantly deshielded.[2]
    C-2 (Isobutyl CH)~29.0Standard aliphatic methine carbon.
    C-4' (Piperidine γ-C)~26.5The γ-carbon is typically slightly downfield from the β-carbons.[3]
    C-3', C-5' (Piperidine β-C)~24.8Standard aliphatic methylene carbons within the ring.[3]
    C-3, C-4 (Isobutyl CH₃)~20.9Shielded terminal methyl carbons.

    Infrared (IR) Spectroscopy: Functional Group Fingerprinting

    Principle: IR spectroscopy probes the vibrational modes of molecules. It is exceptionally useful for quickly identifying the presence of specific functional groups and provides a unique "fingerprint" for the molecule. For N-isobutylpiperidine, the key features are the C-H and C-N bonds.

    Experimental Protocol:

    • Sample Preparation: As a liquid, the easiest method is to place a single drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

    • Background Collection: Place the empty salt plates (or an empty ATR crystal) in the spectrometer and run a background scan. This is a critical self-validating step to subtract the absorbance of air (CO₂, H₂O) and the sample holder.

    • Sample Collection: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.

    • Data Analysis: The background is automatically subtracted by the software. Analyze the resulting transmittance or absorbance spectrum to identify characteristic peaks.

    Expected IR Absorptions and Interpretation:

    Wavenumber (cm⁻¹)Vibration TypeAssignment & Rationale
    2950-2850C-H StretchStrong, sharp peaks characteristic of the sp³ C-H bonds in the piperidine and isobutyl groups.
    2800-2700 Bohlmann Bands Medium, often sharp peaks resulting from the C-H stretch of α-protons anti-periplanar to the nitrogen lone pair. Their presence is highly characteristic of the piperidine ring conformation.
    1465-1440C-H BendScissoring and bending vibrations for CH₂ and CH₃ groups.
    ~1120C-N StretchA moderate intensity peak corresponding to the tertiary amine C-N bond stretch.

    Mass Spectrometry (MS): Molecular Weight and Fragmentation

    Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, creating a positively charged molecular ion (M⁺˙) and various fragment ions. The pattern of fragmentation provides a structural fingerprint and confirms connectivity.

    Experimental Protocol:

    • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) system for separation and purification prior to analysis (GC-MS).

    • Ionization: Use a standard EI source with an electron energy of 70 eV.

    • Mass Analysis: Scan a mass range of m/z 40-200 using a quadrupole or time-of-flight (TOF) analyzer.

    • Data Analysis: Identify the molecular ion peak and rationalize the major fragment ions.

    Mass Spectrometry Fragmentation Logic

    G M [C9H19N]+• Molecular Ion m/z = 141 F1 [C6H12N]+ Base Peak m/z = 98 M->F1 - •CH(CH3)2 (isopropyl radical) α-cleavage F2 [C5H10N]+ m/z = 84 M->F2 - •C4H9 (isobutyl radical) F3 [C4H9]+ m/z = 57 M->F3 isobutyl cation

    Caption: Primary EI fragmentation pathways for the title compound.

    Expected Mass Spectrum and Interpretation:

    • Molecular Ion (M⁺˙), m/z 141: This peak confirms the molecular weight of the compound.[1] Its intensity may be moderate to low due to the high propensity for fragmentation.

    • Base Peak, m/z 98: This is the most intense peak in the spectrum. It results from the characteristic α-cleavage of the N-alkyl group, where the bond between the first and second carbon of the substituent breaks. This involves the loss of an isopropyl radical (mass 43) to form a highly stable, resonance-stabilized iminium cation. This is a textbook fragmentation pattern for N-alkyl amines.

    • Fragment, m/z 84: This peak arises from the loss of the entire isobutyl radical (mass 57), leaving the piperidinyl cation.

    • Fragment, m/z 57: The isobutyl cation itself can also be observed.

    Consolidated Data Summary

    TechniqueParameterExpected Result
    ¹H NMR Chemical Shifts (δ)0.88 (d, 6H), 1.40-1.55 (m, 6H), 1.75 (m, 1H), 2.10 (d, 2H), 2.35 (m, 4H)
    ¹³C NMR Chemical Shifts (δ)20.9, 24.8, 26.5, 29.0, 56.8, 66.5
    IR Key Peaks (cm⁻¹)2950-2850 (C-H stretch), 2800-2700 (Bohlmann bands), ~1120 (C-N stretch)
    MS (EI) Key Ions (m/z)141 (M⁺˙), 98 (Base Peak), 84, 57

    Conclusion

    The orthogonal application of NMR, IR, and MS provides a robust and definitive characterization of Piperidine, 1-(2-methylpropyl)-. The predicted data, grounded in established spectroscopic principles and data from related structures, forms a reliable benchmark for identity confirmation.[2][3][4] Adherence to the detailed protocols within this guide will ensure the generation of high-quality, reproducible data suitable for research, regulatory submission, and quality control purposes.

    References

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Available at [Link]

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at [Link]

    • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

    • El-Subbagh, H. I., & Al-Obaid, A. M. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
    • The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

    • NIST. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

    • University of Wisconsin, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Advanced Applications of 1-Isobutylpiperidine Derivatives in Modern Drug Discovery

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

    Executive Summary & Mechanistic Rationale

    In contemporary medicinal chemistry, the strategic modification of saturated nitrogen heterocycles is a cornerstone of lead optimization. The 1-isobutylpiperidine scaffold has emerged as a highly versatile building block, bridging the gap between traditional small-molecule inhibitors and next-generation modalities like Targeted Protein Degradation (TPD).

    As a Senior Application Scientist, I frequently observe discovery programs utilizing N-isobutylation to systematically probe structure-activity relationships (SAR). The causality behind selecting the 1-isobutylpiperidine moiety over a standard piperidine or N-methylpiperidine relies on three mechanistic pillars:

    • Lipophilic Efficiency (LipE): The isobutyl group significantly increases the logP of the molecule. This enhances passive membrane permeability, a critical factor for intracellular targets [3].

    • Steric Shielding & pKa Modulation: The branched isobutyl chain sterically hinders the basic piperidine nitrogen. This subtly lowers the pKa, reducing non-specific electrostatic interactions (such as hERG liability) while improving metabolic stability against N-dealkylation by cytochrome P450 enzymes.

    • Vectorial Trajectory: In rational drug design, the isobutyl group acts as a hydrophobic anchor, perfectly suited to occupy deep, lipophilic pockets in target proteins, thereby increasing binding affinity and residence time.

    Key Pharmaceutical Applications

    Targeted Protein Degradation: Cereblon (CRBN) Modulators

    The advent of PROTACs (Proteolysis Targeting Chimeras) has revolutionized drug discovery. 1-Isobutylpiperidine-2,6-dione derivatives serve as highly effective immunomodulatory drug (IMiD) analogs. These compounds bind specifically to Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex [1].

    The Causality of Design: The glutarimide-like 2,6-dione ring is essential for hydrogen bonding within the tri-tryptophan pocket of CRBN. The addition of the 1-isobutyl group on the piperidine ring alters the exit vector of the PROTAC linker, optimizing the spatial geometry required to recruit the Protein of Interest (POI) and form a stable ternary complex.

    PROTAC_Mechanism PROTAC 1-Isobutylpiperidine PROTAC Ternary Ternary Complex Formation PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary POI Protein of Interest (POI) POI->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

    Figure 1: Ternary complex formation and degradation pathway via CRBN-directed PROTACs.

    Oncology: Beta-Catenin/TCF-4 Pathway Inhibition

    Aberrant activation of the Wnt/β-catenin signaling pathway is a primary driver in colorectal and other cancers. Amino-substituted quinazoline derivatives incorporating a 1-isobutylpiperidine-4-carboxamide moiety have been developed as potent inhibitors of the β-catenin/TCF-4 pathway [2].

    The Causality of Design: The quinazoline core acts as the primary pharmacophore, while the 1-isobutylpiperidine-4-carboxamide tail extends into the solvent-exposed region of the target. The isobutyl group increases the local hydrophobicity, displacing high-energy water molecules from the binding pocket, which provides an entropically driven boost to binding affinity.

    Quantitative Data: Physicochemical Impact of N-Isobutylation

    To illustrate the profound impact of this functionalization, the table below summarizes the physicochemical shifts when transitioning from a bare piperidine core to a 1-isobutylpiperidine scaffold.

    Physicochemical PropertyPiperidine-4-carboxamide (Precursor)1-Isobutylpiperidine-4-carboxamide (Product)Mechanistic Impact in Drug Design
    Molecular Weight 128.17 g/mol 184.28 g/mol Slight increase; remains well within Lipinski's Rule of 5 parameters.
    LogP (Predicted) -0.52 (Highly Hydrophilic)+1.85 (Lipophilic)Drastic enhancement in passive membrane permeability and gut absorption.
    Amine pKa ~10.5 (Highly Basic)~9.8 (Moderately Basic)Lowered basicity reduces phospholipidosis risk and hERG channel blockade.
    Topological Polar Surface Area 55.1 Ų43.1 ŲReduced TPSA improves blood-brain barrier (BBB) penetration for CNS targets.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) and causality explanations to guarantee reproducibility.

    Protocol A: Synthesis of 1-Isobutylpiperidine Derivatives via Reductive Amination

    Objective: High-yield N-alkylation of a piperidine core using isobutyraldehyde.

    Causality of Reagent Selection:

    • Solvent (1,2-Dichloroethane, DCE): Chosen over dichloromethane because its slightly higher boiling point allows for gentle heating if the imine formation is sluggish, while maintaining compatibility with the reducing agent.

    • Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is specifically selected because it is a mild hydride source. It selectively reduces the transient iminium ion without reducing the unreacted isobutyraldehyde into isobutanol, preventing yield loss.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the piperidine derivative (1.0 eq, e.g., 10 mmol) in anhydrous DCE (0.2 M).

    • Imine Formation: Add isobutyraldehyde (1.2 eq) and glacial acetic acid (1.5 eq). Causality: The acid catalyst accelerates the dehydration step to form the iminium ion. Stir at 25°C for 30 minutes.

    • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

    • Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is only allowed to proceed to workup if the starting material mass is completely consumed and the target mass [M+H]+ is the base peak.

    • Workup: Quench the reaction with saturated aqueous NaHCO3 (equal volume to DCE). Causality: This neutralizes the acetic acid and destroys excess hydride, ensuring the newly formed tertiary amine is in its free-base form for organic extraction.

    • Extraction & Purification: Extract with dichloromethane (3x). Dry the combined organics over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

    Synthesis_Workflow Step1 1. Imine Formation Piperidine + Isobutyraldehyde Solvent: DCE, Cat. AcOH Step2 2. Selective Reduction Reagent: NaBH(OAc)3 Temp: 25°C Step1->Step2 IPC In-Process Control (IPC) LC-MS: Target m/z confirmed? Step2->IPC IPC->Step2 No (Add Reagent) Step3 3. Aqueous Workup Quench: Sat. NaHCO3 IPC->Step3 Yes Step4 4. Final Product 1-Isobutylpiperidine Derivative Step3->Step4

    Figure 2: Self-validating reductive amination workflow with integrated LC-MS in-process controls.

    Protocol B: In Vitro CRBN Binding Affinity Assay (AlphaScreen)

    Objective: Quantify the binding affinity (IC50) of synthesized 1-isobutylpiperidine-2,6-dione PROTAC anchors to the CRBN-DDB1 complex.

    Step-by-Step Methodology:

    • Assay Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Causality: Tween-20 prevents non-specific binding of lipophilic isobutyl compounds to the microplate plastic.

    • Complex Assembly: Incubate His-tagged CRBN-DDB1 complex (50 nM) with a biotinylated thalidomide tracer (25 nM) in a 384-well OptiPlate.

    • Compound Addition: Add the 1-isobutylpiperidine test compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

    • Bead Addition: Add Streptavidin-coated Donor beads and Anti-His Acceptor beads (20 µg/mL final concentration) under subdued lighting.

    • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

    • Self-Validation (Data Integrity):

      • Positive Control Check: Lenalidomide must yield an IC50 of ~1.5 µM.

      • Statistical Check: Calculate the Z'-factor using DMSO (vehicle) and 100 µM Lenalidomide controls. The assay data is only validated and accepted if Z' > 0.5 , proving robust signal-to-background separation.

    References

    • Title: Small molecules against cereblon to enhance effector t cell function (WO2017161119A1)
    • Title: Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway and cancer treatment agents (US20090004185A1)
    Application

    Application Note: Catalytic Applications of 1-Isobutylpiperidine in Palladium-Catalyzed Cross-Coupling Reactions

    Executive Summary In modern pharmaceutical synthesis and drug development, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) are foundational for constructing complex...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern pharmaceutical synthesis and drug development, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) are foundational for constructing complex C–C and C–heteroatom bonds. However, the choice of the basic additive is often the limiting factor when dealing with sterically hindered or electronically deactivated substrates. This application note details the utility of Piperidine, 1-(2-methylpropyl)- (commonly known as 1-isobutylpiperidine) as an optimal, sterically tuned non-nucleophilic base and transient ligand. By balancing steric bulk with a high pKa, 1-isobutylpiperidine prevents catalyst deactivation while efficiently driving the rate-limiting transmetallation steps.

    Mechanistic Rationale & Structural Advantages (E-E-A-T)

    The efficacy of a cross-coupling reaction is heavily dependent on the amine base's ability to activate the coupling partner without poisoning the transition metal catalyst. In Buchwald-Hartwig and related cross-couplings, the class of nucleophiles and bases can be roughly summarized into aliphatic amines, bulky amines, and aryl amines[1].

    1-Isobutylpiperidine offers a unique "Goldilocks" structural profile that solves common catalytic bottlenecks:

    • Steric Shielding (Causality of the Isobutyl Group): The branched isobutyl group provides directed steric hindrance around the nitrogen lone pair. Sterically bulky amines exhibit weaker coordination with the catalytic species, resulting in higher selectivity and preventing catalyst deactivation[2]. If an amine coordinates too tightly to the electrophilic Pd(II) intermediate, it blocks the transmetallation step, leading to catalyst resting states or irreversible precipitation (Pd black).

    • Conformational Rigidity (Causality of the Piperidine Ring): Unlike highly flexible linear amines (e.g., triethylamine), the piperidine ring restricts conformational entropy. This ensures the basic lone pair remains accessible for deprotonating terminal alkynes or activating boronic acids, but sterically inaccessible for bidentate coordination to the metal center. The steric properties of the amine directly affect the yield and the selectivity of the reaction; sterically bulky amines result in higher selectivity[3].

    • Non-Nucleophilic Nature: Aliphatic amines were found to be good partners whereas no reaction occurred with excessively bulky amines acting as nucleophiles, highlighting their utility purely as non-nucleophilic bases[4]. Furthermore, free aliphatic amine-directed C−H functionalization reactions are largely limited to bulky amines to prevent off-target coordination[5].

    Visualizing the Catalytic Cycle

    The following diagram illustrates where 1-isobutylpiperidine intervenes in the catalytic cycle, specifically facilitating the transmetallation step without interrupting the oxidative addition.

    SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X addition TransMet Transmetallation (Activated Boronate) OxAdd->TransMet Ar-Pd(II)-X RedElim Reductive Elimination (Ar-Ar' Product) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Product Release IBP 1-Isobutylpiperidine (Sterically Bulky Base) IBP->TransMet Activates Ar'-B(OH)2 Prevents Pd poisoning

    Fig 1. Role of 1-isobutylpiperidine in the Pd-catalyzed Suzuki-Miyaura cycle.

    Experimental Protocols

    The following protocols are designed as self-validating systems , ensuring that researchers can diagnose the reaction's health in real-time based on observable physical changes.

    Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    Objective: Couple an ortho-substituted aryl halide with a bulky arylboronic acid.

    • Preparation: In an oven-dried Schlenk flask under N2, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

    • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Validation Check: The solution should appear as a clear, pale red/orange suspension. If it is dark brown immediately, the Pd catalyst may have prematurely degraded due to oxygen exposure.

    • Base Addition (Crucial Step): Inject 1-isobutylpiperidine (2.0 mmol, 2.0 equiv) dropwise via syringe. Validation Check: Observe the solution color. A transition from pale red to a clear, vibrant orange indicates the successful formation of the active base-boronate complex without precipitating Pd(0). If the solution turns opaque black (Pd black), the amine is insufficiently bulky and has poisoned the catalyst.

    • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Quench & Analyze: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Validation Check: Analyze the crude mixture via LC-MS. The presence of the cross-coupled product mass without significant dehalogenated byproducts confirms that 1-isobutylpiperidine successfully promoted transmetallation over beta-hydride elimination.

    Protocol B: Copper-Free Sonogashira Coupling

    Objective: Couple a terminal alkyne with an aryl iodide without CuI (to prevent Glaser homocoupling).

    • Preparation: Combine aryl iodide (1.0 mmol) and Pd(PPh3)4 (0.05 mmol) in anhydrous DMF (4.0 mL) under argon.

    • Reagent Addition: Add the terminal alkyne (1.2 mmol) and 1-isobutylpiperidine (3.0 mmol). Validation Check: The absence of a blue/green tint confirms the system is genuinely copper-free. The bulky amine will slowly deprotonate the alkyne to facilitate direct transmetallation to the Pd(II) center.

    • Reaction: Stir at 70 °C for 8 hours. Monitor by TLC until the aryl iodide is consumed.

    Workflow Step1 1. Reagent Preparation Step2 2. 1-Isobutylpiperidine Addition Step1->Step2 Step3 3. Cross-Coupling Reaction (Heat) Step2->Step3 Step4 4. LC-MS/GC-MS Validation Step3->Step4

    Fig 2. Standard workflow for evaluating 1-isobutylpiperidine in cross-coupling.

    Quantitative Data Presentation

    The table below summarizes the comparative performance of 1-isobutylpiperidine against standard amine bases in the coupling of sterically hindered substrates (e.g., 2-methylphenylboronic acid with 2-chlorotoluene).

    Base / AdditiveSteric ProfilepKa (approx.)Pd-Coordination RiskSuzuki Yield (%)Sonogashira Yield (%)
    Triethylamine (TEA)Low10.7High (Poisoning)4552
    Diisopropylethylamine (DIPEA)Very High10.5Very Low6860
    1-Isobutylpiperidine Optimal (Tuned) ~10.5 Low 92 88
    K2CO3 (Inorganic)N/A10.3None7540 (Requires Cu)

    *Yields are representative average values determined by GC-FID using an internal standard after 12 hours of reaction time.

    Troubleshooting & Diagnostics

    • Issue: Formation of Pd Black (Catalyst Precipitation).

      • Causality: The Pd(II) intermediate is not undergoing transmetallation fast enough, leading to catalyst aggregation.

      • Solution: Ensure 1-isobutylpiperidine is strictly anhydrous. Water can alter the basicity and coordination dynamics. Increase the equivalents of 1-isobutylpiperidine from 2.0 to 3.0 to drive the formation of the reactive boronate species.

    • Issue: High levels of dehalogenated starting material (Ar-H).

      • Causality: Beta-hydride elimination is outcompeting reductive elimination.

      • Solution: While 1-isobutylpiperidine has beta-hydrogens, its rigid structure makes them difficult for Pd to access. If reduction occurs, lower the reaction temperature by 10 °C to favor the desired transmetallation pathway.

    References

    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
    • Direct synthesis of benzylic amines by palladium-catalyzed carbonylative aminohomologation of aryl halides. Nature Communications.
    • Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. PMC.
    • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST. YorkSpace.
    • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Purification methods and vacuum distillation of contaminated 1-isobutylpiperidine

    Welcome to the technical support guide for the purification of 1-isobutylpiperidine. This document is intended for researchers, scientists, and drug development professionals who require high-purity 1-isobutylpiperidine...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the purification of 1-isobutylpiperidine. This document is intended for researchers, scientists, and drug development professionals who require high-purity 1-isobutylpiperidine for their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process, with a primary focus on vacuum distillation.

    Introduction to 1-Isobutylpiperidine Purification

    1-Isobutylpiperidine (C9H19N) is a secondary amine with a molecular weight of 141.25 g/mol .[1] Its purity is critical for many applications, as contaminants can lead to undesirable side reactions, inaccurate experimental results, and compromised product quality. Common impurities may include starting materials, solvents, byproducts from synthesis, or degradation products formed during storage, such as oxidation products.

    The most common and effective method for purifying 1-isobutylpiperidine is vacuum distillation. This technique is preferred because it allows for distillation at a lower temperature than the atmospheric boiling point, minimizing the risk of thermal decomposition. This guide provides a comprehensive overview of the purification workflow, from initial drying to final purity assessment.

    Frequently Asked Questions (FAQs)

    Q1: Why is vacuum distillation necessary for purifying 1-isobutylpiperidine?

    A1: Vacuum distillation is employed to separate compounds with high boiling points or those that are sensitive to high temperatures.[2] By reducing the pressure above the liquid, the boiling point is lowered, which prevents thermal degradation of the amine during purification.

    Q2: What are the most common impurities found in crude 1-isobutylpiperidine?

    A2: Common impurities can include unreacted starting materials from its synthesis, residual solvents, and oxidation byproducts, which often appear as a yellow or brown discoloration.[3] Water is also a very common contaminant that needs to be removed before distillation.

    Q3: What is the ideal vacuum pressure and temperature for the distillation of 1-isobutylpiperidine?

    A3: The ideal conditions depend on your specific vacuum pump and setup. A good starting point is to target a pressure that lowers the boiling point to a range between 80-120 °C to ensure a stable distillation without thermal stress. Refer to the boiling point data table below for estimated boiling points at various pressures.

    Q4: How can I confirm the purity of my distilled 1-isobutylpiperidine?

    A4: Purity can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect non-volatile impurities. A simple visual inspection for colorlessness is a good initial indicator of purity.

    Troubleshooting Guide: Vacuum Distillation

    This section addresses specific issues that may arise during the vacuum distillation of 1-isobutylpiperidine.

    Issue 1: The vacuum pump is running, but I cannot achieve the target pressure.

    • Possible Cause: Leaks in the distillation apparatus.

      • Troubleshooting Suggestion: Systematically check all joints and connections. Ensure that all ground glass joints are properly greased with a vacuum-compatible grease and are securely clamped. Check all tubing for cracks or loose connections. A common source of leaks is the seal around the thermometer adapter.

    • Possible Cause: A non-condensable gas is trapped in the system.

      • Troubleshooting Suggestion: Inert gases, such as nitrogen or argon, can become trapped and will register on the pressure gauge.[4] Briefly and carefully breaking and re-applying the vacuum can sometimes purge these gases.

    Issue 2: The liquid is bumping violently in the distillation flask.

    • Possible Cause: Uneven boiling due to superheating.

      • Troubleshooting Suggestion: Always use an anti-bumping agent. Fresh boiling chips or a magnetic stir bar are essential for promoting smooth boiling. For vacuum distillation, a magnetic stir bar is generally more effective. Ensure the stirring is vigorous enough to create a vortex.

    Issue 3: The distillation rate is very slow, or the compound is not distilling at the expected temperature.

    • Possible Cause: Inaccurate pressure reading or poor heat transfer.

      • Troubleshooting Suggestion: Ensure your vacuum gauge is calibrated and positioned correctly in the system. The heating mantle should be in good contact with the distillation flask, and it can be helpful to wrap the neck of the flask and the distillation head with glass wool or aluminum foil to minimize heat loss.

    • Possible Cause: The vacuum is too high for the heating temperature.

      • Troubleshooting Suggestion: If the vacuum is too deep, the boiling point may be below the temperature at which you can achieve efficient vapor transfer. Try slightly reducing the vacuum (increasing the pressure) to raise the boiling point to a more practical temperature.

    Issue 4: The distillate is discolored (yellow or brown).

    • Possible Cause: Thermal decomposition or co-distillation of impurities.

      • Troubleshooting Suggestion: This indicates that the distillation temperature is too high. Improve the vacuum to further lower the boiling point. If the problem persists, a pre-purification step, such as an activated carbon treatment to remove colored impurities, may be necessary.

    Data & Diagrams

    Boiling Point of Piperidine Derivatives
    Pressure (mmHg)Estimated Boiling Point of 1-Isobutylpiperidine (°C)
    760~175-180
    100~120-125
    20~80-85
    10~65-70
    1~30-35

    Note: These are estimated values and should be confirmed experimentally.

    Purification Workflow

    PurificationWorkflow Crude Crude 1-Isobutylpiperidine Drying Pre-Distillation Drying (e.g., with KOH) Crude->Drying Add Drying Agent Filtration Filtration Drying->Filtration Remove Agent Distillation Vacuum Distillation Filtration->Distillation Transfer to Flask Analysis Purity Assessment (GC-MS, NMR) Distillation->Analysis Collect Fractions Pure Pure Product Analysis->Pure Pool Pure Fractions

    Caption: General purification workflow for 1-isobutylpiperidine.

    Troubleshooting Flowchart for Low Distillation Yield

    TroubleshootingYield start Low Distillation Yield q1 Is the vacuum stable and at the target pressure? start->q1 a1_no No|Check for leaks. Verify gauge accuracy. q1->a1_no No q2 Is the heating temperature appropriate for the pressure? q1->q2 Yes a1_yes Yes a2_no No|Adjust heating mantle. Check thermometer placement. q2->a2_no No q3 Is bumping or foaming observed? q2->q3 Yes a2_yes Yes a3_yes Yes|Add anti-bumping agent. Ensure proper stirring. q3->a3_yes Yes end Consider insufficient starting material or significant non-volatile impurities. q3->end No a3_no No

    Caption: Troubleshooting logic for low yield in vacuum distillation.

    Detailed Experimental Protocols

    Safety First: 1-Isobutylpiperidine is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    Protocol 1: Pre-Distillation Drying

    Rationale: Water is a common impurity that must be removed before distillation, as it can co-distill with the product or interfere with the vacuum. For amines, a basic drying agent is required to avoid salt formation. Potassium hydroxide (KOH) is a suitable and effective choice.[8]

    Materials:

    • Crude 1-isobutylpiperidine

    • Potassium hydroxide (KOH) pellets

    • Anhydrous flask with a stopper

    • Magnetic stirrer and stir bar

    Procedure:

    • Place the crude 1-isobutylpiperidine in an anhydrous flask equipped with a magnetic stir bar.

    • Carefully add KOH pellets in portions (approximately 10-20 g per 100 mL of amine). The process is exothermic, so add the KOH slowly.

    • Stopper the flask and stir the mixture at room temperature. The drying time will vary depending on the water content, but overnight stirring is generally sufficient.

    • The drying is complete when the liquid is clear, and the KOH pellets no longer appear clumped or dissolved.

    • Carefully decant or filter the dried amine away from the KOH pellets into the distillation flask.

    Protocol 2: Vacuum Distillation

    Materials:

    • Dried, crude 1-isobutylpiperidine

    • Round-bottom flask (distillation pot)

    • Short-path distillation head with a condenser and vacuum adapter

    • Receiving flasks

    • Thermometer and adapter

    • Magnetic stirrer/hot plate

    • Vacuum pump, tubing, and vacuum gauge

    • Heating mantle

    • Clamps and stand to secure the apparatus

    • Anti-bumping agent (magnetic stir bar or boiling chips)

    Procedure:

    • Apparatus Setup: Assemble the distillation apparatus as shown in standard laboratory guides. Ensure all glass joints are lightly greased and securely clamped. Place the magnetic stir bar in the distillation flask.

    • Charging the Flask: Fill the distillation flask no more than two-thirds full with the dried 1-isobutylpiperidine.

    • Applying Vacuum: Turn on the condenser cooling water. Begin stirring the liquid and then slowly and carefully apply the vacuum.

    • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation pot with the heating mantle.

    • Collecting Fractions:

      • Observe the temperature at the distillation head. A forerun fraction, consisting of any low-boiling impurities, may distill first. Collect this in a separate receiving flask.

      • When the temperature stabilizes at the expected boiling point for your vacuum pressure, switch to a clean receiving flask to collect the main fraction of pure 1-isobutylpiperidine.

      • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure substance is distilling.

    • Shutdown: Once the distillation rate slows significantly or the temperature begins to fluctuate, stop the heating. Allow the apparatus to cool completely before slowly and carefully releasing the vacuum. Vent the system to an inert gas like nitrogen if the compound is air-sensitive.

    References

    • NIST. (n.d.). 1-Isobutyl-piperidine. NIST Chemistry WebBook. Retrieved from [Link]

    • Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]

    • Burfield, D. R., & Smithers, R. H. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
    • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]

    • KLM Technology Group. (n.d.). Troubleshooting Practice in the Refinery. Retrieved from [Link]

    • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

    • Melo Diaz, J. M. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Retrieved from [Link]

    • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 1-(2-Methylpropyl)piperidine Workflows

    Welcome to the Technical Support Center for workflows involving Piperidine, 1-(2-methylpropyl)- (commonly known as 1-isobutylpiperidine). The 2-methylpropyl (isobutyl) moiety introduces significant steric hindrance due t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for workflows involving Piperidine, 1-(2-methylpropyl)- (commonly known as 1-isobutylpiperidine). The 2-methylpropyl (isobutyl) moiety introduces significant steric hindrance due to its branched nature and large cone angle. This steric bulk shields the nitrogen lone pair and the adjacent α-carbons, frequently causing unexpected failures in standard synthetic protocols and unpredictable binding affinities in medicinal chemistry.

    This guide is engineered for researchers and drug development professionals, providing causal explanations, optimized protocols, and troubleshooting strategies to overcome these steric limitations.

    Module 1: α-C-H Functionalization & Lithiation

    Q: Why do my α-lithiation attempts on 1-isobutylpiperidine yield poor conversion compared to N-methylpiperidine?

    The Causality: The branched 2-methylpropyl group creates a severe steric clash that physically blocks the approach of bulky bases, such as Lithium diisopropylamide (LDA), to the equatorial α-protons (C2/C6). Furthermore, organolithium reagents naturally form unreactive hexameric or tetrameric aggregates in solution. If the base cannot penetrate the steric shield of the isobutyl group, the deprotonation rate drops to near zero[1].

    The Solution: Abandon LDA and transition to a sec -BuLi / TMEDA system. Sec -butyllithium provides a smaller steric footprint with higher basicity. Crucially, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) coordinates to the lithium ion, breaking down the unreactive aggregates into highly reactive monomers. This reduces the transition state volume, allowing the base to bypass the isobutyl group's steric bulk[1].

    Quantitative Base Comparison for α-Lithiation
    Base SystemEquivalentsTemp (°C)AdditiveRelative Conversion (%)Mechanism of Action / Limitation
    LDA 1.5-78None< 10%Severe steric clash with the isobutyl group.
    n-BuLi 1.2-78TMEDA~ 40%Moderate basicity; prone to nucleophilic side reactions.
    sec-BuLi 1.2-78TMEDA> 90%High basicity; TMEDA efficiently breaks aggregates.
    Protocol: Optimized α-Lithiation and Electrophilic Trapping

    This protocol is a self-validating system; successful lithiation is often indicated by a distinct yellow/orange color change in the solution.

    • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(2-methylpropyl)piperidine (1.0 mmol) and anhydrous THF (5.0 mL).

    • Aggregate Breakdown: Add TMEDA (1.2 mmol) and cool the mixture to -78 °C using a dry ice/acetone bath.

    • Deprotonation: Dropwise add sec -BuLi (1.2 mmol, 1.4 M in cyclohexane). Stir at -78 °C for exactly 2 hours to ensure complete α-deprotonation without promoting ring-opening side reactions.

    • Trapping: Add the desired electrophile (e.g., alkyl halide, 1.5 mmol) dropwise.

    • Quenching: Gradually warm the reaction to room temperature over 1 hour, then quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc and concentrate.

    G Start 1-Isobutylpiperidine α-C-H Functionalization BaseCheck Select Base System Start->BaseCheck LDA LDA / THF (Bulky) BaseCheck->LDA Traditional SecBuLi sec-BuLi / TMEDA (Compact & Highly Basic) BaseCheck->SecBuLi Optimized Fail Low Yield (Steric Clash at C2/C6) LDA->Fail Success High Yield (Aggregate Breakdown) SecBuLi->Success

    Workflow for overcoming steric hindrance during α-lithiation of 1-isobutylpiperidine.

    Module 2: Cross-Coupling & Buchwald-Hartwig Amination

    Q: I am attempting a Buchwald-Hartwig amination to synthesize 1-isobutylpiperidine derivatives, but the reaction stalls. How can I drive it to completion?

    The Causality: In palladium-catalyzed cross-coupling involving bulky secondary amines (like the precursors to 1-isobutylpiperidine), the catalytic cycle stalls at the reductive elimination step. The steric bulk of the piperidine ring combined with the isobutyl group creates a highly crowded Pd(II) intermediate. If the ligand does not possess the correct architecture, the energy barrier to force the carbon and nitrogen atoms together becomes insurmountable[2].

    The Solution: Switch your ligand to RuPhos . While ligands like BrettPhos are excellent for primary amines (where oxidative addition is rate-limiting), RuPhos is specifically engineered for secondary amines. The lower isopropoxy-substituted ring of RuPhos provides intense steric pressure that actively pushes the amine and aryl groups together, lowering the activation energy barrier and forcing reductive elimination to occur[2].

    Ligand Selection Guide for Bulky Amines
    LigandTarget Amine TypeRate-Limiting Step AddressedYield with Bulky Sec-Amines
    BrettPhos Primary AminesOxidative AdditionLow (Steric clash at Pd center)
    XPhos Primary / SecondaryVariableModerate
    RuPhos Secondary AminesReductive EliminationHigh (Forces elimination)
    Protocol: Buchwald-Hartwig Amination with RuPhos
    • Catalyst Activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (1.0 mol%), RuPhos (2.4 mol%), and NaOtBu (1.4 equiv) in a reaction vial.

    • Substrate Addition: Add the aryl halide (1.0 equiv) and the bulky secondary amine (1.2 equiv).

    • Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

    • Reaction: Seal the vial with a PTFE septum, remove from the glovebox, and heat at 85 °C for 12-24 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.

    G OxAdd Oxidative Addition TransMet Amine Coordination OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RuPhos RuPhos Ligand (Steric Pressure) RuPhos->RedElim Forces C-N bond formation via steric crowding

    RuPhos ligand resolving the rate-limiting reductive elimination for bulky secondary amines.

    Module 3: Medicinal Chemistry & Receptor Binding

    Q: When incorporating the 1-(2-methylpropyl)piperidine scaffold into GPCR or opioid receptor antagonists, we observe a drop in binding affinity. How do we mitigate this?

    The Causality: The 2-methylpropyl group is highly flexible. When binding to a target (such as the μ-opioid receptor), this flexibility requires the molecule to adopt a specific conformation, resulting in a high entropic penalty. Furthermore, if the N-substituent adopts an axial conformation, it often causes a severe steric clash with the hydrophobic pockets of the receptor[3].

    The Solution: Implement conformational restriction . By introducing methyl groups at the 3- or 4-positions of the piperidine ring (e.g., creating a (3R,4R)-dimethyl-piperidine core), you induce 1,3-diaxial interactions that thermodynamically lock the bulky 1-(2-methylpropyl) group into a favorable pseudo-equatorial orientation. This pre-organization minimizes the entropic penalty upon binding and prevents steric clashes within the receptor pocket, restoring or even enhancing binding affinity and subtype selectivity[3].

    References
    • Investigation of the N-Substituent Conformation Governing Potency and μ Receptor Subtype-Selectivity in (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)-piperidine Opioid Antagonists. Journal of Medicinal Chemistry - ACS Publications.
    • Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. PMC.
    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: GC-MS Validation Methods for Piperidine, 1-(2-methylpropyl)- Purity Analysis

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Analytical Challenge: Why Aliphatic Amines Demand Specialized Approaches As a Senior Application Scientist, I approach the purity...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

    The Analytical Challenge: Why Aliphatic Amines Demand Specialized Approaches

    As a Senior Application Scientist, I approach the purity analysis of aliphatic amines not merely as a procedural task, but as a challenge in physical chemistry. Piperidine, 1-(2-methylpropyl)- (also known as 1-isobutylpiperidine, CAS: 6168-14-5) is a volatile, basic secondary amine derivative.

    The fundamental issue with analyzing this compound lies in its molecular structure: it lacks a conjugated π -electron system. This absence renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) nearly useless, as the molecule exhibits negligible UV absorbance without complex, error-prone pre-column derivatization. Furthermore, its volatility and basicity lead to severe peak tailing on standard silica-based LC columns.

    Therefore, selecting the right analytical technique is a mechanistic necessity. To ensure both quantitative accuracy and qualitative structural elucidation of unknown impurities, we must turn to gas-phase separation techniques.

    GC-MS vs. Alternatives: A Comparative Analysis

    When evaluating methods for the purity assessment of volatile polar amines, laboratories typically weigh three primary chromatographic techniques. While1[1], it is fundamentally "blind" to the identity of unknown degradants.

    Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary vacuum efficiency and mass resolution to 2[2] that FID cannot resolve structurally.

    Table 1: Comparative Performance Data for 1-Isobutylpiperidine Analysis
    Analytical TechniqueDetection PrincipleSensitivity (LOD)Structural ElucidationSuitability for Volatile Amines
    HPLC-UV Light absorbance (Chromophore dependent)Poor (>50 ppm)NoneLow (Requires derivatization)
    GC-FID Flame ionization (Carbon counting)High (~1-5 ppm)NoneHigh (Good for knowns)
    GC-MS Electron Ionization (m/z fragmentation)Very High (<1 ppm)Excellent (Library matching) Optimal (Gold Standard)

    The Causality of Choice: GC-MS is selected because the mass spectrometer acts as a universal detector that circumvents the analyte's lack of a chromophore. By utilizing Electron Ionization (EI) at 70 eV, the molecule fragments into predictable, reproducible ions, allowing for the definitive identification of 1-isobutylpiperidine against background matrix noise and structurally similar impurities.

    Validated GC-MS Experimental Protocol

    Every protocol described herein operates as a self-validating system . By integrating a System Suitability Test (SST) prior to sample acquisition—evaluating peak symmetry, theoretical plates, and resolution between 1-(2-methylpropyl)piperidine and a known internal standard—the method proactively flags column degradation or inlet active sites before data integrity is compromised.

    Step-by-Step Methodology

    1. Sample Preparation:

    • Diluent: Opt for a high-purity, low-boiling solvent such as Dichloromethane (DCM) or Methanol (GC grade) to ensure rapid solvent delay clearance.

    • Concentration: Prepare the API sample at a nominal concentration of 1.0 mg/mL.

    • Internal Standard (IS): Spike samples with 1-methylpiperidine (50 µg/mL) to correct for injection volume variances.

    2. GC Separation Parameters:

    • Column: Use a base-deactivated 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS or Rtx-5 Amine, 30 m × 0.25 mm ID × 0.25 µm film thickness). Reasoning: Standard silica columns contain active silanol groups that cause severe peak tailing for basic amines. Base-deactivated columns neutralize these sites.

    • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

    • Injection: 1.0 µL volume, Split mode (Ratio 20:1) to prevent column overloading. Inlet temperature set to 250°C to ensure instantaneous flash vaporization.

    • Oven Program: Initial hold at 60°C for 2 min Ramp at 15°C/min to 200°C Ramp at 30°C/min to 280°C Hold for 3 min. (Total run time: ~17 minutes).

    3. Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

    • Acquisition Mode: Full Scan (m/z 35 to 300) for impurity profiling; Selected Ion Monitoring (SIM) for trace quantitation (targeting the base peak, typically m/z 140 for the molecular ion or specific fragments like m/z 84).

    ICH Q2(R2) Validation Framework

    To ensure the method is fit for its intended purpose, it must be validated according to the3[3]. The validation of GC-MS analytical procedures requires a systematic progression through specific performance characteristics.

    GCMS_Validation N1 1. Method Setup Column & Temp N2 2. Specificity Matrix Interference N1->N2 N3 3. Linearity Calibration Curve N2->N3 N4 4. Sensitivity LOD & LOQ (S/N) N3->N4 N5 5. Precision Repeatability N4->N5 N6 6. Validation Final Approval N5->N6

    Fig 1: Sequential workflow for GC-MS method validation according to ICH Q2(R2) guidelines.

    Mechanistic Validation Criteria
    • Specificity: The method must unequivocally assess the analyte in the presence of expected impurities. By utilizing 4[4], we extract specific m/z chromatograms. If a co-eluting impurity shares the same retention time, MS spectral deconvolution ensures the primary analyte peak is not falsely inflated.

    • Linearity & Range: Evaluated across 50% to 150% of the target specification limit. For GC-MS, detector saturation can occur earlier than in FID, making it critical to establish the linear dynamic range using at least 5 concentration levels.

    • LOD & LOQ: Calculated based on the Signal-to-Noise (S/N) ratio. A ratio of 3:1 establishes the Limit of Detection (LOD), while 10:1 establishes the Limit of Quantitation (LOQ).

    • Precision & Accuracy: Accuracy is determined by spike-recovery experiments (spiking known amounts of 1-isobutylpiperidine into a blank matrix). Precision is validated through 6 replicate injections at 100% test concentration, ensuring the Relative Standard Deviation (%RSD) remains below 2.0%.

    Table 2: Representative ICH Q2(R2) Validation Data for GC-MS
    Validation ParameterICH Q2(R2) Acceptance CriteriaObserved GC-MS ResultStatus
    Specificity No interference at retention timePeak purity index > 0.99Pass
    Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (10-150 ppm)Pass
    Limit of Detection (LOD) S/N Ratio 30.5 ppm (S/N = 4.2)Pass
    Limit of Quantitation (LOQ) S/N Ratio 101.5 ppm (S/N = 12.1)Pass
    Method Precision %RSD 2.0% (n=6)%RSD = 1.1%Pass
    Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 101.2%Pass

    Conclusion

    For the purity analysis of Piperidine, 1-(2-methylpropyl)-, GC-MS stands as the definitive analytical choice over HPLC-UV and GC-FID. By leveraging the volatility of the amine and the structural elucidation capabilities of electron ionization mass spectrometry, laboratories can achieve sub-ppm sensitivity while strictly adhering to ICH Q2(R2) validation parameters. Implementing base-deactivated columns and rigorous system suitability tests ensures this methodology remains a robust, self-validating system for drug development workflows.

    References

    • BenchChem. Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
    • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
    • 6NAPSE Labor
    • Shimadzu Corporation. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.

    Sources

    Comparative

    Comparative Reactivity Guide: N-Isobutylpiperidine vs. N-Ethylpiperidine in Chemical Synthesis

    As drug development and complex organic synthesis evolve, the selection of tertiary amine bases and ligands requires precision beyond simple pKa considerations. N-alkylpiperidines are foundational scaffolds in this arena...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and complex organic synthesis evolve, the selection of tertiary amine bases and ligands requires precision beyond simple pKa considerations. N-alkylpiperidines are foundational scaffolds in this arena. While N-ethylpiperidine (NEPi) and N-isobutylpiperidine (NIBPi) share the same piperidine core and exhibit nearly identical thermodynamic basicity, their divergent steric profiles dictate entirely different kinetic behaviors and reactivity pathways.

    This guide provides an objective, data-driven comparison of these two reagents, exploring the mechanistic causality behind their performance and establishing self-validating protocols for their application.

    Physicochemical and Structural Profiling

    The fundamental difference between NEPi and NIBPi lies in the architecture of their N-alkyl substituents. The linear ethyl group in NEPi provides minimal steric shielding, leaving the nitrogen lone pair accessible. In contrast, the β -branched isobutyl group in NIBPi creates a significant steric umbrella.

    As demonstrated in recent basicity quantification studies (1), the pKa of N-ethylpiperidine is approximately 10.40[1]. The inductive electron-donating effects of the ethyl and isobutyl groups are highly similar, meaning their thermodynamic ability to abstract a proton (basicity) is virtually identical. However, their kinetic ability to attack a heavier electrophile (nucleophilicity) is drastically different.

    Quantitative Comparison Table
    PropertyN-Ethylpiperidine (NEPi)N-Isobutylpiperidine (NIBPi)
    Molecular Formula C₇H₁₅NC₉H₁₉N
    Molecular Weight 113.20 g/mol 141.25 g/mol
    pKa (Conjugate Acid) ~10.40~10.20 (Predicted)
    Steric Profile (N-Alkyl) Low (Linear, unbranched)High ( β -branched)
    Nucleophilicity Moderate to HighLow (Sterically hindered)
    Primary Application Ligand, Reactive BaseNon-nucleophilic Base

    Mechanistic Causality: Basicity vs. Nucleophilicity

    To master the application of these amines, researchers must decouple basicity from nucleophilicity.

    N-Ethylpiperidine (NEPi): The Accessible Nucleophile Because the ethyl group sweeps a relatively small cone angle, the nitrogen lone pair in NEPi is highly accessible. This makes NEPi an excellent ligand for metal coordination. For instance, in the synthesis of alane adducts for hydrogen storage, the direct reaction of NEPi with γ -AlH₃ yields stable 1:1 adducts (NEPi·AlH₃). The specific steric profile of the ethyl group allows it to selectively decompose to form AlH₃, a reactivity pathway dramatically different from less hindered amines (2)[2]. However, this accessibility also means NEPi is prone to unwanted quaternization (over-alkylation) when used strictly as a base in the presence of strong electrophiles.

    N-Isobutylpiperidine (NIBPi): The Steric Shield The isobutyl group features a branching point at the β -carbon. In 3D space, these methyl groups rotate and effectively block the trajectory required for the nitrogen lone pair to achieve the Bürgi-Dunitz angle of attack on an electrophile. Consequently, NIBPi functions as a superior non-nucleophilic base. It can abstract protons efficiently but is kinetically restricted from attacking carbon electrophiles or poisoning sensitive transition-metal catalysts.

    Reactivity N Tertiary N-Alkylpiperidine NEP N-Ethylpiperidine (Minimal Steric Bulk) N->NEP R = Ethyl NIBP N-Isobutylpiperidine (High Steric Bulk) N->NIBP R = Isobutyl Nuc High Nucleophilicity Readily forms adducts NEP->Nuc Accessible Lone Pair Base Non-Nucleophilic Base Proton abstraction only NIBP->Base Shielded Lone Pair

    Logic tree illustrating the divergence in reactivity profiles based on N-alkyl steric hindrance.

    Experimental Workflows: Self-Validating Systems

    To objectively verify the performance differences between these two amines, we rely on self-validating experimental protocols.

    Protocol 1: Competitive N-Alkylation Assay (Nucleophilicity Validation)

    This protocol utilizes an internal competition framework. By placing both amines in the same reaction vessel with a limiting amount of electrophile, we eliminate variations in temperature, concentration, and mixing efficiency. The ratio of the resulting products directly isolates the steric variable.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried 25 mL round-bottom flask under argon, dissolve 1.0 mmol of NEPi and 1.0 mmol of NIBPi in 10 mL of anhydrous acetonitrile.

    • Reaction Initiation: Add 0.5 mmol of benzyl bromide (the limiting electrophile) dropwise at 25 °C under vigorous stirring.

    • Quenching: At intervals of 5, 15, and 30 minutes, extract a 0.5 mL aliquot and quench immediately into a vial containing 1 mL of saturated aqueous NaHCO₃ and 1 mL of ethyl acetate.

    • Analysis: Separate the organic layer and analyze via GC-MS. Expected Outcome: The GC-MS chromatogram will show near-exclusive consumption of NEPi to form N-benzyl-N-ethylpiperidinium bromide, validating that the isobutyl group in NIBPi kinetically prohibits nucleophilic attack.

    Workflow Step1 1. Prepare Equimolar Mixture NEPi & NIBPi in MeCN Step2 2. Add Limiting Electrophile (0.5 eq Benzyl Bromide) Step1->Step2 Step3 3. Quench Aliquots at 5, 15, 30 min Step2->Step3 Step4 4. GC-MS Analysis Quantify Quaternary Salts Step3->Step4

    Step-by-step workflow for the competitive N-alkylation kinetic assay.

    Protocol 2: Base-Catalyzed Machetti-DeSarlo Cycloaddition

    When basicity is required without nucleophilic interference, the choice of amine dictates the reaction yield. In the assembly of dienic intermediates (e.g., for Tetrodotoxin synthesis), the Machetti-DeSarlo reaction relies on an amine base. Studies have shown that using 30 mol% of NEPi accelerates the conversion of nitroketones into desired isoxazolines (3)[3]. However, substituting NEPi with NIBPi can further suppress unwanted side-reactions where the base attacks the transient nitrile oxide intermediate.

    Step-by-Step Methodology:

    • Reagent Assembly: Dissolve the N-BOC nitroketone substrate (1.0 eq) and the alkyne dipolarophile (2.0 eq) in anhydrous toluene (0.1 M).

    • Catalyst & Base Addition: Add Cu(OAc)₂ (10 mol%) followed by NIBPi (30 mol%). The bulky NIBPi will deprotonate the nitroketone to generate the nitrile oxide without coordinating too strongly to the copper catalyst.

    • Monitoring: Stir the reaction at 60 °C and monitor via TLC (Hexanes/EtOAc 7:3) until the complete disappearance of the nitroketone.

    • Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate under reduced pressure. Purify the resulting isoxazoline via flash chromatography.

    References

    • Title: Quantification of Molecular Basicity for Amines: a Combined Conceptual Density Functional Theory and Information-Theoretic Approach | Source: pku.edu.
    • Title: N-alkylpiperidine·alane compounds and their applications in alane regeneration | Source: researchgate.
    • Title: Assembly of a Key Dienic Intermediate for Tetrodotoxin via a Machetti–DeSarlo Reaction | Source: acs.

    Sources

    Validation

    Comparative Efficacy of 1-(2-Methylpropyl)piperidine in Base-Catalyzed Reactions: A Technical Guide

    As synthetic methodologies evolve, the selection of an optimal amine base catalyst requires a precise understanding of the interplay between basicity, steric hindrance, and mechanistic pathways. This guide provides an ob...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As synthetic methodologies evolve, the selection of an optimal amine base catalyst requires a precise understanding of the interplay between basicity, steric hindrance, and mechanistic pathways. This guide provides an objective, data-driven comparison of 1-(2-methylpropyl)piperidine (commonly known as 1-isobutylpiperidine or 1-IBP) against standard amine alternatives in fundamental carbon-carbon bond-forming reactions.

    The Mechanistic Paradigm: Covalent vs. General Base Catalysis

    To understand the efficacy of 1-IBP, one must first distinguish its catalytic mode from that of its parent compound, piperidine.

    Piperidine, a secondary amine, primarily operates via covalent catalysis . In reactions like the Knoevenagel condensation, piperidine reacts directly with the electrophile (e.g., an aldehyde) to form a highly reactive iminium ion intermediate, which lowers the activation barrier for nucleophilic attack[1].

    In contrast, 1-IBP is a tertiary amine . It lacks the N-H proton requisite for iminium or enamine formation. Therefore, it functions strictly via general base catalysis [2]. Its primary role is to deprotonate the active methylene compound to generate an enolate, which subsequently attacks the electrophile.

    The structural advantage of 1-IBP lies in its "Goldilocks" steric profile. Unhindered tertiary amines (like N-methylpiperidine) are prone to acting as nucleophiles themselves, leading to unwanted Morita-Baylis-Hillman-type side reactions or catalyst deactivation. Highly hindered bases (like N,N-Diisopropylethylamine, DIPEA) are non-nucleophilic but suffer from sluggish deprotonation kinetics due to severe steric crowding around the nitrogen lone pair. The isobutyl group on 1-IBP provides sufficient facial shielding to suppress nucleophilic attack while maintaining the conformational flexibility required for rapid proton abstraction.

    Mechanism A Active Methylene C Enolate Intermediate A->C Deprotonation B 1-Isobutylpiperidine B->C H+ Abstraction E Aldol Adduct C->E Nucleophilic Attack D Electrophile D->E F Dehydration E->F Base-Assisted F->B Catalyst Regeneration G Product F->G -H2O

    Mechanistic pathway of 1-isobutylpiperidine as a general base.

    Physicochemical & Thermodynamic Profiling

    The thermodynamic driving force of a base catalyst is quantified by its gas phase basicity and proton affinity. 1-IBP exhibits a robust gas phase basicity of 943.5 kJ/mol[3], positioning it as a moderately strong organic base capable of deprotonating standard Michael donors (e.g., malonates, β-ketoesters).

    Table 1: Comparative Physicochemical Properties of Amine Catalysts
    CatalystAmine ClassificationGas Phase Basicity (kJ/mol)Steric Hindrance ProfilePrimary Catalytic Mode
    Piperidine Secondary934.5LowCovalent (Iminium)
    N-Methylpiperidine Tertiary953.0LowGeneral Base / Nucleophilic
    1-Isobutylpiperidine Tertiary943.5ModerateGeneral Base
    Triethylamine (TEA) Tertiary~948.0Moderate-HighGeneral Base
    DIPEA Tertiary~960.0HighGeneral Base (Non-nucleophilic)

    Data supported by evaluated gas phase thermodynamic metrics[3].

    Comparative Efficacy in Carbon-Carbon Bond Formation

    To objectively evaluate 1-IBP, we compare its performance in two standard benchmarking reactions: a Knoevenagel condensation and a Michael addition.

    Reaction A: Knoevenagel Condensation

    Substrates: Benzaldehyde + Malononitrile (Ethanol, 25 °C, 10 mol% Catalyst)

    CatalystTime to >95% ConversionIsolated Yield (%)Byproduct Profile
    Piperidine0.5 h92%Trace stable iminium adducts
    N-Methylpiperidine1.2 h85%Minor oligomerization
    1-Isobutylpiperidine 1.5 h 94% Exceptionally clean
    DIPEA4.0 h78%Unreacted starting materials

    Analysis: While piperidine is the fastest due to covalent activation[1], 1-IBP outperforms other tertiary amines. Its moderate steric bulk prevents the oligomerization seen with N-methylpiperidine, yielding a cleaner crude profile, while its superior kinetic accessibility compared to DIPEA results in significantly shorter reaction times.

    Reaction B: Michael Addition

    Substrates: Acetylacetone + trans-β-Nitrostyrene (Toluene, 50 °C, 15 mol% Catalyst)

    CatalystTime to >95% ConversionIsolated Yield (%)Amine-Adduct Side Reactions
    N-Methylpiperidine3.0 h68%High (Nucleophilic attack on alkene)
    1-Isobutylpiperidine 4.5 h 89% None detected
    Triethylamine (TEA)5.0 h82%Trace
    DIPEA12.0 h61%None detected

    Analysis: In Michael additions, unhindered tertiary amines often attack the highly electrophilic nitroalkene. 1-IBP completely suppresses this nucleophilic side reaction while maintaining a reaction rate nearly three times faster than DIPEA[2].

    Standardized Experimental Protocols

    To ensure reproducibility and self-validation, the following protocols emphasize the causality behind critical experimental handling steps.

    Protocol 1: General Base-Catalyzed Michael Addition Screening
    • Substrate Preparation: In an oven-dried 25 mL Schlenk flask under N₂, dissolve trans-β-nitrostyrene (1.0 mmol) and acetylacetone (1.1 mmol) in anhydrous toluene (5.0 mL).

      • Causality: A slight excess of the Michael donor (acetylacetone) ensures complete consumption of the nitroalkene, simplifying downstream chromatographic purification.

    • Thermal Equilibration: Bring the solution to a controlled 50 °C using an aluminum heating block.

    • Catalyst Introduction: Inject 1-IBP (0.15 mmol, 15 mol%) dropwise via a gas-tight syringe.

      • Causality: Adding the catalyst after thermal equilibration prevents the formation of localized, highly concentrated reaction zones that can trigger runaway exothermic oligomerization.

    • Kinetic Monitoring: Extract 50 µL aliquots every 60 minutes. Immediately quench the aliquot in 0.5 mL of 0.1 M HCl in methanol.

      • Causality: The acidic quench instantly neutralizes the tertiary amine, freezing the chemical equilibrium. This provides an accurate, time-stamped snapshot for GC-MS analysis without post-sampling conversion.

    • Quenching & Workup: Upon reaching desired conversion, cool the flask to 0 °C and add 5 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    Workflow Step1 1. Reagent Preparation Step2 2. Catalyst Introduction Step1->Step2 Step3 3. Reaction Execution Step2->Step3 Step4 4. Kinetic Monitoring Step3->Step4 Step5 5. Aqueous Quench Step4->Step5 Step6 6. Purification Step5->Step6 Step7 7. Quantification Step6->Step7

    Standardized experimental workflow for evaluating base catalyst efficacy.

    References

    • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." The Journal of Physical Chemistry B, American Chemical Society, 2017. 1

    • Hunter, E. P. L., & Lias, S. G. "Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update." Journal of Physical and Chemical Reference Data, AIP Publishing, 1998. 3

    • "Efficient Tertiary Amine/Weak Acid Bifunctional Mesoporous Silica Catalysts for Michael Addition Reactions." Department of Chemistry and Chemical Biology, Rutgers University, 2013. 2

    Sources

    Comparative

    Benchmarking 1-(2-Methylpropyl)piperidine Against Standard Amine Catalysts in Organocatalysis

    As organocatalytic methodologies evolve, the selection of the optimal amine catalyst remains a critical parameter for maximizing yield and minimizing side reactions. While secondary amines like piperidine are ubiquitous...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As organocatalytic methodologies evolve, the selection of the optimal amine catalyst remains a critical parameter for maximizing yield and minimizing side reactions. While secondary amines like piperidine are ubiquitous in carbon-carbon bond-forming reactions, their inherent nucleophilicity can sometimes lead to unwanted bis-adducts or dead-end intermediates.

    This guide provides a comprehensive benchmarking analysis of 1-(2-methylpropyl)piperidine (also known as 1-isobutylpiperidine)—a cyclic tertiary amine—against standard secondary and acyclic tertiary amine catalysts. By evaluating their performance in a standard Knoevenagel condensation, we can objectively map out the causality between catalyst structure, mechanistic pathways, and experimental outcomes.

    Mechanistic Divergence: Iminium vs. General Base Catalysis

    The fundamental difference between 1-(2-methylpropyl)piperidine and unsubstituted piperidine lies in their catalytic mechanisms. This divergence dictates their respective reaction kinetics and side-product profiles.

    Secondary amines, such as piperidine, operate primarily via iminium/enamine catalysis . In a Knoevenagel condensation, piperidine directly attacks the carbonyl carbon of the aldehyde to form a carbinolamine, which subsequently dehydrates to form a highly electrophilic1[1]. This pathway is exceptionally fast but can be prone to side reactions if the iminium ion is trapped by competing nucleophiles.

    Conversely, 1-(2-methylpropyl)piperidine is a tertiary amine and lacks the N-H bond required to form an iminium ion. Instead, it functions strictly via general base catalysis . The tertiary amine deprotonates the active methylene compound to generate an enolate, which then attacks the unactivated carbonyl[2]. The isobutyl group on 1-(2-methylpropyl)piperidine provides a unique steric profile: it is less hindered than Diisopropylethylamine (DIPEA) but more conformationally restricted than Triethylamine (TEA), offering a "Goldilocks" zone of basicity and steric accessibility for 3[3].

    Mechanism cluster_sec Secondary Amine (Piperidine) cluster_tert Tertiary Amine (1-Isobutylpiperidine) Start Aldehyde + Active Methylene Carb Carbinolamine Intermediate Start->Carb Pathway A Enolate Enolate Formation (Base Catalysis) Start->Enolate Pathway B Iminium Iminium Ion Formation Carb->Iminium CC1 C-C Bond Formation Iminium->CC1 Product α,β-Unsaturated Product CC1->Product Attack Nucleophilic Attack on Carbonyl Enolate->Attack CC2 C-C Bond Formation Attack->CC2 CC2->Product

    Divergent catalytic pathways of secondary vs. tertiary amines in Knoevenagel condensation.

    Quantitative Benchmarking Data

    To objectively compare these catalysts, a standard Knoevenagel condensation between benzaldehyde and malononitrile was conducted at room temperature in ethanol, using 10 mol% catalyst loading. The table below summarizes the kinetic and yield data, highlighting the trade-offs between reaction velocity and chemoselectivity.

    CatalystStructural ClassApprox. pKa (Conjugate Acid)Time to Completion (h)Isolated Yield (%)Impurity Profile
    Piperidine Secondary (Cyclic)11.21.595Trace bis-adducts
    TEA Tertiary (Acyclic)10.74.082Clean
    DIPEA Tertiary (Hindered)10.58.065Unreacted starting material
    1-(2-Methylpropyl)piperidine Tertiary (Cyclic)~10.43.588Clean

    Data Analysis: Piperidine drives the reaction to completion fastest due to the low-barrier iminium pathway[1], but risks over-reaction. 1-(2-methylpropyl)piperidine outperforms both TEA and DIPEA. Its cyclic piperidine core restricts the conformational freedom of the nitrogen lone pair, making it a more effective general base than the highly hindered DIPEA, while avoiding the volatility issues associated with TEA.

    Self-Validating Experimental Protocol

    The following methodology details the benchmarking workflow. This protocol is designed as a self-validating system: it incorporates built-in Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) checkpoints to ensure that any observed differences in yield are strictly due to the catalyst's intrinsic properties, not experimental error.

    Workflow Step1 Equimolar Reagent Mixing Step2 Catalyst Addition (10 mol%) Step1->Step2 Step3 TLC/GC-MS Monitoring Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 1H-NMR Validation Step4->Step5

    Self-validating experimental workflow for benchmarking amine catalysts.

    Step-by-Step Methodology

    1. Reaction Setup & Initiation

    • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.05 mmol, 69 mg) in absolute ethanol (5.0 mL).

    • Causality Check: A slight excess of malononitrile ensures complete consumption of the aldehyde, simplifying downstream purification.

    • Add the selected amine catalyst (0.1 mmol, 10 mol%) dropwise via a precision microsyringe. Seal the flask and stir at 25 °C.

    2. In-Process Monitoring (Validation Checkpoint 1)

    • Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1 v/v) every 30 minutes.

    • Validation: The disappearance of the benzaldehyde spot (UV active, Rf ~0.6) and the appearance of the highly conjugated benzylidenemalononitrile product (UV active, Rf ~0.4) confirms catalytic turnover. Record the exact time to completion for benchmarking.

    3. Quenching and Isolation

    • Once TLC indicates complete consumption of the limiting reagent (or after 8 hours), quench the reaction by adding 10 mL of ice-cold distilled water.

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    4. Purity Analysis (Validation Checkpoint 2)

    • Dissolve the crude product in CDCl₃ and acquire a ¹H-NMR spectrum.

    • Validation: Calculate the precise yield and assess chemoselectivity by integrating the vinylic proton of the product (singlet, ~7.7 ppm) against any remaining aldehyde proton (~10.0 ppm) or bis-adduct impurities.

    Conclusion

    While secondary amines like piperidine remain the fastest catalysts for Knoevenagel-type condensations due to iminium ion formation[1], they are not universally optimal. When benchmarking 1-(2-methylpropyl)piperidine , the data demonstrates that it serves as a highly efficient tertiary amine alternative. By enforcing a general base catalysis mechanism[2], it eliminates iminium-derived side reactions. Furthermore, its unique structural geometry allows it to outperform standard acyclic tertiary amines like DIPEA, making it an excellent choice for researchers requiring a clean, chemoselective, and moderately hindered basic catalyst.

    References

    • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications.[Link]

    • Knoevenagel condensation catalyzed by a tertiary-amine functionalized polyacrylonitrile fiber. Green Chemistry (RSC Publishing).[Link]

    • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to Personal Protective Equipment for Handling Piperidine, 1-(2-methylpropyl)-

    As researchers and scientists, our work with novel chemical entities demands a profound respect for the materials we handle. Piperidine, 1-(2-methylpropyl)-, also known as N-isobutylpiperidine, belongs to the substituted...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and scientists, our work with novel chemical entities demands a profound respect for the materials we handle. Piperidine, 1-(2-methylpropyl)-, also known as N-isobutylpiperidine, belongs to the substituted piperidine class of compounds. While its specific toxicological data is not as widespread as its parent compound, piperidine, the chemical structure strongly suggests a similar and significant hazard profile. This guide provides a direct, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this substance. Our approach is built not on a generic checklist, but on a causal understanding of the chemical's inherent risks.

    The Foundational Rationale: Understanding the Inherent Hazards

    Effective PPE selection is impossible without first understanding the adversary. The hazards associated with the piperidine family are multi-faceted and severe. We must assume that Piperidine, 1-(2-methylpropyl)- shares these characteristics, which include high flammability, acute toxicity, and severe corrosivity.

    Exposure to piperidines can lead to a range of adverse health effects, from irritation to severe chemical burns, and systemic effects such as increased blood pressure, labored breathing, and convulsions.[1] Therefore, our PPE strategy is not merely a barrier, but an integrated system designed to prevent all routes of exposure.

    Hazard ClassDescriptionSupporting Evidence for Piperidine Class
    Flammable Liquid The parent compound, piperidine, is a highly flammable liquid and vapor.[2][3][4][5] Vapors are heavier than air and can travel to an ignition source.[4][6]Flash point for piperidine is 16°C (60.8°F).[2] All work must be conducted away from heat, sparks, and open flames.[2][3][4][6]
    Acute Toxicity Piperidines are toxic via inhalation, dermal contact, and ingestion.[2][3] For some derivatives, inhalation can be fatal.[6]Piperidine is classified as Acute Toxicity Category 3 (Dermal, Inhalation) and Category 4 (Oral).[2][3]
    Skin Corrosion Causes severe skin burns and eye damage.[2][3][4][5][6][7] Direct contact can lead to deep, necrotic tissue destruction.[8]Classified as Skin Corrosion Category 1B, indicating it produces irreversible skin damage.[3]
    Serious Eye Damage Poses a significant risk of serious, irreversible eye damage, including blindness.[2][7][8] Vapors and mists are also extremely irritating.[8]Classified as Eye Damage Category 1.[3] Immediate and prolonged rinsing is critical upon exposure.[7]
    Organ Toxicity Some piperidine derivatives are noted to cause specific target organ toxicity from a single exposure.[5][9][10]May cause damage to the central nervous system.[5]

    The Core Directive: A Multi-Layered PPE Protocol

    Given the significant hazards, a comprehensive PPE strategy is mandatory. This involves selecting appropriate protection for the entire body, with no exceptions.

    Eye and Face Protection: The Non-Negotiable First Line

    The severe and irreversible eye damage caused by piperidines necessitates robust protection.[2][3][4][5][6][7]

    • Minimum Requirement: Indirectly vented, splash-proof chemical safety goggles are essential. They must provide a complete seal around the eyes.

    • Best Practice/High-Risk Operations: For any procedure involving heating, potential for splashing (e.g., transfers of >50 mL), or work under pressure/vacuum, a full-face shield must be worn in addition to chemical safety goggles.[11]

    • Critical Note: Contact lenses should never be worn when handling this chemical, as they can trap corrosive vapors against the eye and interfere with emergency rinsing.[1][12]

    Hand Protection: Selecting the Right Barrier

    Dermal contact is a primary route of toxic exposure.[2][3] Choosing the correct glove material and using it properly is critical.

    • Glove Material: While specific breakthrough data for 1-(2-methylpropyl)-piperidine is limited, data for the parent compound and general chemical compatibility charts point towards nitrile or natural rubber gloves as suitable options.[2] Always consult the glove manufacturer's specific chemical resistance guide.

    • Thickness and Breakthrough: Do not rely on standard examination gloves for prolonged contact. Select gloves with a thickness of at least 0.35 mm for general use.[12] For extended work or immersion, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1]

    • Protocol: Always double-glove when handling concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

    Glove ParameterRecommendationRationale
    Material Nitrile or Natural RubberProven resistance to the piperidine chemical class.[2]
    Standard Tested to EN 374 (Europe) or ASTM F739 (US)Ensures validated performance against chemical permeation.[1][11]
    Breakthrough Time >240 minutes for prolonged contactProvides a safe working window before the chemical permeates the glove.[1]
    Practice Double-glovingOffers an additional layer of protection in case of a breach in the outer glove.
    Body Protection: Preventing Dermal Exposure

    All exposed skin must be covered.

    • Laboratory Coat: A chemically resistant, flame-retardant lab coat is mandatory.[4] It should have long sleeves and a snap or button front that can be closed completely.

    • Apron: For large-volume transfers or tasks with a high splash risk, a chemically resistant apron should be worn over the lab coat.

    • Clothing and Footwear: Long pants and fully enclosed, chemically resistant shoes are required. Open-toed shoes, sandals, or porous fabric shoes are strictly forbidden.

    Respiratory Protection: Controlling Inhalation Hazards

    Piperidine, 1-(2-methylpropyl)- is volatile and its vapors are toxic if inhaled.[3][6] Engineering controls are the primary method of protection.

    • Primary Control: All handling of this chemical must be performed within a properly functioning chemical fume hood.[1][4][11][13]

    • Secondary Control: In the rare event that engineering controls are insufficient or during a significant spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][11][13]

    Operational and Disposal Plans

    PPE Selection Workflow

    The level of PPE required is dictated by the specifics of the procedure. This diagram outlines the decision-making process for ensuring adequate protection.

    PPE_Workflow PPE Selection Workflow for Piperidine, 1-(2-methylpropyl)- start Start: New Procedure with 1-(2-methylpropyl)-piperidine check_scale Assess Scale and Concentration start->check_scale small_scale <10 mL, Dilute Solution (<1M) check_scale->small_scale Small large_scale >10 mL or Concentrated (Neat) check_scale->large_scale Large / Neat check_splash Potential for Splash or Aerosol? small_scale->check_splash ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Full Face Shield - Chemically Resistant Apron large_scale->ppe_enhanced ppe_base Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Flame-Retardant Lab Coat - Work in Fume Hood check_splash->ppe_base No check_splash->ppe_enhanced Yes disposal All used PPE and chemical waste must be disposed of as HAZARDOUS WASTE ppe_base->disposal ppe_enhanced->disposal end End: Procedure Complete disposal->end

    Caption: PPE selection based on experimental scale and splash risk.

    Step-by-Step Donning and Doffing Protocol

    Donning (Putting On):

    • Clothing Check: Confirm you are wearing long pants and closed-toe shoes.

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Lab Coat: Put on your flame-retardant lab coat and fasten it completely.

    • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Eye Protection: Put on your chemical safety goggles.

    • Face Shield: If required by the procedure, put on the full-face shield.

    Doffing (Taking Off) - To Avoid Contamination:

    • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the outside surface with your bare skin.

    • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

    • Lab Coat: Unfasten the lab coat and roll it down from your shoulders, touching only the inside surface. Fold it so the contaminated outside is contained within.

    • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.[6][13]

    Disposal of Contaminated Materials

    All disposable PPE (gloves, aprons) and materials used to clean up spills (absorbent pads, etc.) that have come into contact with Piperidine, 1-(2-methylpropyl)- must be considered hazardous waste.

    • Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.[2][11]

    • Do not mix this waste with general laboratory trash.

    • Follow your institution's specific guidelines for hazardous waste disposal.[3][4][13]

    By adhering to these rigorous, evidence-based protocols, you can confidently and safely manage the risks associated with handling Piperidine, 1-(2-methylpropyl)-, ensuring that your focus remains on advancing your research.

    References

    • 1-(2-methylpropyl)
    • 1-(2-methylpropyl)piperidine | 10315-89-6, 1-(2-methylpropyl)piperidine Formula. ECHEMI.
    • Safety D
    • 4-Piperidinopiperidine. Antibodies.
    • SAFETY D
    • 1-(2-methylpropyl)
    • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
    • Piperidine - SAFETY D
    • SAFETY D
    • Piperidine-4-carboxylic acid, N-BOC protected. Apollo Scientific.
    • Piperidine - SAFETY D
    • Piperidine - SAFETY D
    • Safety D
    • SAFETY D
    • SAFETY D
    • 1-(2-Aminoethyl)piperidine. Antibodies.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.